molecular formula C23H30N4O3S2 B14954989 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14954989
M. Wt: 474.6 g/mol
InChI Key: VCEFYXNPNPMOHI-SDXDJHTJSA-N
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Description

3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyridopyrimidine, and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the pyridopyrimidine moiety, and finally the addition of the propylamino and propan-2-yloxy groups. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino and alkoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides, while reduction of the oxo groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and pyridopyrimidine derivatives, such as:

  • 3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-2-amino-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O3S2/c1-4-5-7-13-27-22(29)18(32-23(27)31)15-17-20(24-11-9-14-30-16(2)3)25-19-10-6-8-12-26(19)21(17)28/h6,8,10,12,15-16,24H,4-5,7,9,11,13-14H2,1-3H3/b18-15-

InChI Key

VCEFYXNPNPMOHI-SDXDJHTJSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC(C)C)SC1=S

Origin of Product

United States

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